MC4R-over-MC3R Selectivity vs. Setmelanotide
RO27-3225 exhibits substantially greater selectivity for MC4R over MC3R compared to the clinically used MC4R agonist setmelanotide. In cAMP accumulation assays using CHO-K1 cells expressing human melanocortin receptor subtypes, RO27-3225 activated MC4R with an EC50 of 0.3 nM whereas MC3R activation required an EC50 of 97.9 nM, yielding a 326-fold selectivity window . In contrast, setmelanotide, although slightly more potent at MC4R (EC50 = 0.27 nM), shows only 19.6-fold selectivity over MC3R (EC50 = 5.3 nM) . This differential selectivity is critical for experimental paradigms requiring MC4R-specific pharmacological modulation without confounding MC3R-dependent effects on energy homeostasis and inflammatory responses.
| Evidence Dimension | MC4R vs. MC3R selectivity (fold difference based on cAMP EC50 in CHO-K1 cells expressing human receptors) |
|---|---|
| Target Compound Data | MC4R EC50 = 0.3 nM; MC3R EC50 = 97.9 nM; Selectivity ratio = 326-fold |
| Comparator Or Baseline | Setmelanotide: MC4R EC50 = 0.27 nM; MC3R EC50 = 5.3 nM; Selectivity ratio = 19.6-fold |
| Quantified Difference | RO27-3225 provides 16.6 times greater MC4R-over-MC3R selectivity than setmelanotide (326-fold vs. 19.6-fold) |
| Conditions | cAMP accumulation assay in CHO-K1 cells stably expressing human MC4R or MC3R; data from Cayman Chemical product datasheets referencing primary literature |
Why This Matters
For researchers studying MC4R-specific signaling pathways—particularly in neuroinflammation, energy balance, or cardiovascular regulation—this expanded selectivity window minimizes MC3R-mediated confounding effects, enabling cleaner mechanistic interpretation and more reproducible in vivo results.
